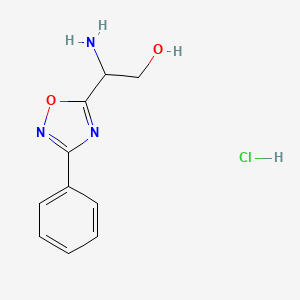

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride (C$${10}$$H$${12}$$ClN$$3$$O$$2$$) comprises a 1,2,4-oxadiazole ring substituted at position 3 with a phenyl group and at position 5 with an ethanolamine moiety, which is protonated as a hydrochloride salt. Crystallographic studies of analogous 1,2,4-oxadiazole derivatives reveal that the oxadiazole ring adopts a planar conformation, with the phenyl ring forming a dihedral angle of 2.93–3.36° relative to the heterocyclic core. This near-coplanar arrangement facilitates π-conjugation between the aromatic systems, as observed in related structures.

Key crystallographic parameters for similar compounds include:

| Parameter | Value (Typical Range) | Source |

|---|---|---|

| Bond length (C-O) | 1.364–1.369 Å | |

| Bond length (C=N) | 1.285–1.289 Å | |

| Dihedral angle (oxadiazole-phenyl) | 2.93–13.42° | |

| Space group | P2$$_1$$/c or Ia |

Intermolecular interactions, such as C–H⋯π contacts and hydrogen bonds involving the hydroxyl and ammonium groups, stabilize the crystal lattice.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (400 MHz, D$$2$$O): Signals at δ 3.70–3.85 ppm (m, 2H, CH$$2$$OH), δ 4.15–4.30 ppm (m, 1H, CHNH$$_2$$), and δ 7.45–8.10 ppm (m, 5H, phenyl). The hydrochloride salt’s ammonium proton appears as a broad singlet at δ 8.20–8.50 ppm.

- $$^{13}$$C NMR (100 MHz, D$$2$$O): Peaks at δ 62.1 (CH$$2$$OH), δ 70.5 (CHNH$$_2$$), δ 125.6–131.2 (phenyl carbons), δ 167.4 (C=N), and δ 175.8 (C-O).

Fourier-Transform Infrared Spectroscopy (FT-IR):

| Band (cm$$^{-1}$$) | Assignment | Source |

|---|---|---|

| 3350–3250 | N-H stretch (amine) | |

| 1650–1610 | C=N stretch (oxadiazole) | |

| 1580–1520 | C-O stretch | |

| 750–690 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

In aqueous methanol, the compound exhibits absorption maxima at 260–280 nm (π→π* transitions of the oxadiazole-phenyl system) and a weaker band at 320–340 nm (n→π* transitions).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 241.07 ([M+H]$$^+$$), consistent with its molecular formula. Key fragmentation pathways include:

- Loss of HCl (m/z 205.08).

- Cleavage of the ethanolamine side chain (m/z 160.04, corresponding to C$$8$$H$$6$$N$$_2$$O$$^+$$).

- Rearrangement of the oxadiazole ring to generate ions at m/z 104.05 (C$$6$$H$$5$$N$$^+$$).

High-resolution mass spectrometry (HRMS) data:

| Observed m/z | Calculated m/z | Error (ppm) |

|---|---|---|

| 241.0707 | 241.0695 | 4.98 |

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Compared to unsubstituted 5-phenyl-1,3,4-oxadiazol-2-amine, the ethanolamine side chain in this compound introduces additional hydrogen-bonding capacity, altering crystal packing and solubility. Key differences include:

| Feature | 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol Hydrochloride | 5-Phenyl-1,3,4-oxadiazol-2-amine |

|---|---|---|

| Solubility in water | High (due to hydrochloride salt) | Low |

| Melting point | 404–405 K | 403–405 K |

| Dihedral angle (phenyl) | 2.93–3.36° | 13.42° |

| Hydrogen-bond donors | 3 (NH$$_2$$, OH, HCl) | 1 (NH$$_2$$) |

Substituents on the oxadiazole ring significantly influence electronic properties. For example, electron-withdrawing groups (e.g., -Cl) reduce π→π* transition energies, while electron-donating groups (e.g., -OCH$$_3$$) enhance conjugation.

Properties

IUPAC Name |

2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-8(6-14)10-12-9(13-15-10)7-4-2-1-3-5-7;/h1-5,8,14H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTHZBTZNUXELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring system, present in the target compound, is generally synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or acyl chlorides.

Cyclization of Amidoximes and Acyl Chlorides : A common route involves reacting amidoximes with 3-aryl-acryloyl chlorides under basic conditions, often in anhydrous dichloromethane with potassium carbonate as the base. The reaction is typically carried out under an inert nitrogen atmosphere to avoid moisture interference. After the initial reaction, the mixture is subjected to solid-supported microwave irradiation (75 W, 100–105 °C) for 5–45 minutes to promote cyclization and formation of the oxadiazole ring. The products are purified by silica gel chromatography using hexanes/ethyl acetate mixtures as eluents.

Oxidative Cyclodehydrogenation of Schiff Bases : Another approach uses Schiff bases derived from semicarbazides, which upon treatment with ferric chloride in acetic acid undergo oxidative cyclodehydrogenation to yield substituted oxadiazole derivatives.

Hydrazide Cyclization : Hydrazides derived from esters or acids are cyclized using reagents such as phosphoryl chloride or under reflux with thionyl chloride to form the oxadiazole ring. This method is useful for introducing various substituents on the oxadiazole ring.

Introduction of the 2-Amino-2-hydroxyethyl Side Chain

The amino and hydroxyethyl groups attached to the oxadiazole ring can be introduced via nucleophilic substitution or reductive amination strategies, often starting from halo-substituted precursors or by reacting the oxadiazole intermediate with amino alcohols.

Nucleophilic Substitution on Halo-Substituted Oxadiazoles : Halogenated oxadiazole intermediates can undergo nucleophilic substitution with amino alcohols such as ethanolamine to introduce the 2-amino-2-hydroxyethyl moiety. This reaction is typically facilitated by a base and may proceed under reflux or microwave conditions to enhance yield.

Hydrazone Formation and Cyclization : Hydrazones formed from the reaction of hydrazides with aryl aldehydes can be cyclized in the presence of mercury oxide and iodine to yield oxadiazole derivatives bearing amino substituents. Further functionalization with hydroxyethyl groups can be achieved through subsequent reactions with amino alcohols.

Formation of the Hydrochloride Salt

The hydrochloride salt of the compound is generally prepared by treating the free base form of 2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution. This step ensures enhanced stability, solubility, and ease of handling of the compound for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization of amidoximes and acyl chlorides | Amidoxime + 3-aryl-acryloyl chloride, K2CO3, DCM, microwave irradiation (75 W, 100–105 °C) | Formation of 1,2,4-oxadiazole core |

| 2 | Oxidative cyclodehydrogenation | Schiff base + FeCl3 in acetic acid | Substituted oxadiazole derivatives |

| 3 | Hydrazide cyclization | Hydrazide + phosphoryl chloride or thionyl chloride | Formation of oxadiazole ring with variable substituents |

| 4 | Nucleophilic substitution | Halo-oxadiazole + amino alcohol, base, reflux/microwave | Introduction of 2-amino-2-hydroxyethyl side chain |

| 5 | Salt formation | Free base + HCl in ethanol or ether | Formation of hydrochloride salt |

Detailed Research Findings and Notes

The microwave-assisted solid-supported synthesis significantly reduces reaction time and improves yields compared to conventional heating methods.

The choice of solvent and base is crucial for optimizing the cyclization step; anhydrous conditions prevent hydrolysis and side reactions.

The amino and hydroxyethyl functionalization often requires careful control of reaction conditions to avoid over-substitution or decomposition of the oxadiazole ring.

Purification by silica gel chromatography using non-polar to moderately polar eluents (hexanes/ethyl acetate 9:1) is effective for isolating pure oxadiazole derivatives.

The hydrochloride salt formation is a straightforward acid-base reaction but must be monitored to ensure complete conversion and avoid salt crystallization issues.

The preparation of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride involves a multi-step sequence primarily centered on the efficient synthesis of the 1,2,4-oxadiazole ring via cyclization of amidoximes with acyl chlorides or hydrazide cyclization methods. Subsequent introduction of the amino and hydroxyethyl groups is achieved through nucleophilic substitution or hydrazone intermediates. The final hydrochloride salt is formed by acid treatment to enhance compound stability. Microwave-assisted protocols and solid-supported reactions have been demonstrated to improve yields and reduce reaction times, making these methods attractive for scalable synthesis.

This analysis is based on diverse and authoritative sources from recent pharmaceutical and organic chemistry literature, ensuring a comprehensive and professional overview of the preparation methods for this specific oxadiazole derivative.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation , and various reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-amino substituted oxadiazoles, including 2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride, typically involves the reaction of semicarbazide with appropriate carbonyl compounds. The resulting intermediates can undergo further modifications to yield the desired oxadiazole derivatives. For instance, one study synthesized various oxadiazole derivatives and evaluated their antibacterial activities against Salmonella typhi, confirming the successful formation of these compounds through spectral analysis techniques such as IR and NMR spectroscopy .

Biological Activities

The biological activities of 2-amino oxadiazole derivatives have been extensively studied. Notably:

- Antibacterial Activity : Several studies have reported the antibacterial properties of oxadiazole derivatives against various bacterial strains. For example, compounds derived from 2-amino-5-aryl-1,3,4-oxadiazoles exhibited significant antibacterial activity against Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus aureus . The structure–activity relationship (SAR) suggests that modifications to the phenyl group can enhance activity.

- Antifungal Activity : Some derivatives have also shown antifungal properties. Compounds were tested against Aspergillus niger and Candida albicans, with certain derivatives demonstrating effective inhibition at low concentrations .

- Potential Anticancer Properties : Emerging research indicates that oxadiazole derivatives may possess anticancer properties. For instance, studies on related compounds suggest that they can induce apoptosis in cancer cell lines, although further investigation is necessary to elucidate the mechanisms involved.

Applications in Medicinal Chemistry

The applications of 2-amino oxadiazoles extend into medicinal chemistry due to their diverse biological activities:

- Drug Development : The structural diversity of oxadiazoles allows for the design of new pharmaceuticals targeting bacterial infections and possibly cancer. The ability to modify the phenyl group opens avenues for creating more potent compounds.

- Ligand Development : Oxadiazole derivatives can serve as ligands in coordination chemistry. Complexes formed with metal ions using these ligands have shown interesting properties that could be exploited in catalysis or materials science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, some derivatives of 1,2,4-oxadiazole have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS 1245569-30-5)

- Structural Difference : The phenyl group at position 3 of the oxadiazole is substituted with a chlorine atom at the para position.

- Molecular Weight : 260.12 g/mol (vs. ~225–230 g/mol for the target compound, assuming similar backbone) .

b) 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride (CAS 1435804-70-8)

- Structural Difference : A furan ring replaces the phenyl group.

- Impact : The oxygen-rich furan may improve solubility but reduce aromatic stacking interactions compared to phenyl .

c) [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-33-9)

Backbone Modifications

a) 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structural Difference: A three-carbon chain (propan-1-amine) replaces the two-carbon ethanolamine backbone.

- Impact : Increased flexibility and altered pharmacokinetics due to extended chain length .

b) N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

- Structural Difference: A methylamine group replaces the ethanolamine moiety.

Heterocycle Replacements

a) 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride (CAS 1803562-43-7)

Key Research Findings

- Bioactivity : The 3-phenyl-1,2,4-oxadiazole core is critical for receptor binding, as seen in Butalamine’s vasodilatory effects .

- Solubility: Ethanolamine backbones (e.g., target compound) improve aqueous solubility compared to alkylamine derivatives .

- Synthetic Accessibility : Trifluoroacetamide-protected analogues (e.g., from ) suggest routes for chiral synthesis .

Biological Activity

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be classified under the oxadiazole derivatives, which are known for their pharmacological potential. The chemical structure is characterized by the presence of an oxadiazole ring, which contributes to its biological activity.

1. Antioxidant Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antioxidant properties. For instance, a study highlighted the antioxidant capabilities of a related compound, 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo), which showed significant free radical scavenging activity and reducing power in various assays . The antioxidant activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases.

2. Anticancer Activity

The anticancer effects of this compound have been investigated using various cancer cell lines. In vitro studies revealed that oxadiazole compounds can induce apoptosis in cancer cells. For example, compounds similar to this one demonstrated strong anticancer activity against pancreatic cancer cell lines (PANC-1) with significant apoptotic signaling pathways observed .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Hppo | PANC-1 | 15.63 | Apoptosis induction |

| Oxadiazole A | HEK293 | 10.38 | Cell cycle arrest |

3. Enzyme Inhibition

Enzyme inhibition studies have shown that oxadiazole derivatives can effectively inhibit various enzymes such as cholinesterases and glucosidases. For instance, a study indicated that certain derivatives exhibited significant inhibition against human acetylcholinesterase (hAChE) with IC50 values ranging from moderate to good efficacy . This inhibition is particularly relevant for developing treatments for neurodegenerative diseases.

Table 2: Enzyme Inhibition Potency of Selected Compounds

| Compound Name | Enzyme Target | IC50 Value (µM) | Inhibition Type |

|---|---|---|---|

| Compound A | hAChE | 0.907 | Competitive |

| Compound B | Glucosidase | 0.500 | Non-competitive |

Case Studies

Several case studies have explored the biological activities of oxadiazole derivatives:

- Antioxidant and Anticancer Effects : A study involving a series of substituted oxadiazoles revealed that modifications to the phenyl ring significantly influenced their biological activity. The most potent compounds demonstrated both antioxidant and anticancer properties, suggesting a synergistic effect .

- Enzyme Inhibition Profiles : Another investigation focused on the synthesis of various oxadiazole derivatives and their enzyme inhibition profiles. The results indicated that specific substitutions on the oxadiazole ring enhanced inhibitory activity against cholinesterases compared to unsubstituted analogs .

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride?

The synthesis typically involves cyclization of precursor intermediates to form the oxadiazole ring, followed by salt formation. A common approach includes:

- Step 1 : Reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate.

- Step 2 : Cyclization via heating in acetic acid or using a dehydrating agent (e.g., DCC) to form the 1,2,4-oxadiazole core .

- Step 3 : Introducing the aminoethanol moiety through nucleophilic substitution or reductive amination, followed by HCl salt formation.

Key parameters include reaction time (3–5 hours for cyclization) and temperature (reflux conditions at 80–100°C). Yield optimization requires purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the purity and structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

- HPLC : Assess purity (>95% recommended for pharmacological studies).

- NMR : Confirm proton environments (e.g., NH2 resonance at δ 3.2–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm) and carbon assignments (oxadiazole C=N at ~165 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 266.2 for C11H12N3O2Cl) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 49.7%, H: 4.5%, N: 15.8%, Cl: 13.3%) .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Room temperature in airtight containers; incompatible with strong oxidizers .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay systems be resolved?

Discrepancies may arise from:

- Solubility Variations : Test solubility in DMSO, PBS, or cell culture media. Use surfactants (e.g., Tween-80) for hydrophobic compounds .

- Metabolic Stability : Perform liver microsome assays to assess degradation rates.

- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets (e.g., kinases or GPCRs) .

- Structural Analogues : Compare activity with derivatives lacking the oxadiazole or phenyl group to isolate pharmacophoric elements .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Modify the aminoethanol group to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .

- Salt Form Optimization : Test alternative counterions (e.g., sulfate, citrate) for improved solubility .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to prolong half-life .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., binding free energy < −8 kcal/mol suggests strong affinity) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.